molecular formula C8H11ClN4 B1677248 2-Chloro-6-(1-piperazinyl)pyrazine CAS No. 64022-27-1

2-Chloro-6-(1-piperazinyl)pyrazine

Cat. No.: B1677248
CAS No.: 64022-27-1
M. Wt: 198.65 g/mol
InChI Key: CJAWPFJGFFNXQI-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

MK-212 has been identified as a selective 5-HT2C serotonin receptor agonist . This means that it can bind to these receptors and activate them, influencing the biochemical reactions that these receptors are involved in.

Cellular Effects

MK-212 has been shown to have significant effects on various types of cells and cellular processes. For example, it has been found to promote the secretion of serum prolactin and cortisol in humans . These hormones play crucial roles in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of MK-212 is primarily related to its role as a serotonin agonist. It binds to and activates 5-HT2C serotonin receptors, which can lead to various downstream effects, including changes in gene expression, enzyme activation or inhibition, and other cellular processes . The exact molecular mechanisms are still being researched.

Dosage Effects in Animal Models

While specific studies on the dosage effects of MK-212 in animal models are limited, some research has been conducted on related compounds. For example, in experiments performed on mice, varying concentrations of MK-212 were administered, and its effects were observed

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MK-212 involves the reaction of 2-chloropyrazine with piperazine. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, and the solvent used is often an alcohol like ethanol or methanol. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In industrial settings, the production of MK-212 follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

MK-212 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of MK-212 can lead to the formation of hydroxylated derivatives, while substitution reactions can yield various substituted pyrazine derivatives .

Scientific Research Applications

MK-212 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of MK-212

MK-212 is unique in its specific interaction with the 5-HT2C receptor and its ability to promote the secretion of serum prolactin and cortisol. This makes it a valuable tool in research on the central nervous system and serotonin receptor pharmacology .

Properties

IUPAC Name

2-chloro-6-piperazin-1-ylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN4/c9-7-5-11-6-8(12-7)13-3-1-10-2-4-13/h5-6,10H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJAWPFJGFFNXQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CN=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

61655-58-1 (mono-hydrochloride)
Record name 6-Chloro-2-(1-piperazinyl)pyrazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064022271
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DSSTOX Substance ID

DTXSID80214007
Record name MK 212
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Molecular Weight

198.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64022-27-1
Record name 2-Chloro-6-(1-piperazinyl)pyrazine
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Record name 6-Chloro-2-(1-piperazinyl)pyrazine
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Record name MK-212
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Record name 64022-27-1
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Record name MK 212
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Record name MK-212
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Synthesis routes and methods

Procedure details

A solution of trifluoroacetic acid (TFA; 6 mL) in dichloromethane (24 mL) was added to a stirred solution of the product of step 1 above (5.79 g, 19.4 mmol) in dichloromethane (20 mL) at 0° C. After 1 h and 1.5 h of stirring, additional portions (10 mL and 5 mL) of TFA were added. Crushed ice and 5 M aqueous NaOH were added and the mixture was extracted with dichloromethnae (12×200 mL). The combined organic layers were dried (K2CO3), filtered and concentrated in vacuo. This furnished 3.48 g (90%) of the title compound as a light yellow solid. *Previously described in a) J. Med. Chem. 1978, 21, 536-542; b) U.S. Pat. No. 4,082,844
Quantity
6 mL
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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24 mL
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Quantity
20 mL
Type
solvent
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Quantity
10 mL
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reactant
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0 (± 1) mol
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Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of MK-212?

A1: MK-212 primarily acts as an agonist at serotonin receptors, particularly 5-HT2C and 5-HT2B subtypes. [, , , , , , , , , , , , , ] It exerts its effects by binding to these receptors and mimicking the action of serotonin, leading to various downstream signaling events.

Q2: Does MK-212 affect hormone secretion?

A2: Yes, MK-212 has been shown to influence various hormone levels. For instance, it increases plasma levels of adrenocorticotropic hormone, prolactin, and oxytocin. [] It also elevates plasma renin concentration but only after pretreatment with desipramine, a norepinephrine uptake blocker. [] Additionally, MK-212 stimulates the release of α-melanocyte-stimulating hormone, which is blocked by pretreatment with a dopamine agonist, suggesting an interaction between dopaminergic and serotonergic systems in regulating this hormone. []

Q3: How does MK-212 impact drinking behavior?

A3: Intracerebroventricular administration of MK-212 significantly reduces water intake in water-deprived rats. [] This effect is likely mediated through 5-HT receptors in the periventricular hypothalamus. [] MK-212 also reduces drinking behavior induced by angiotensin II and carbachol, with a more pronounced effect on the cholinergic agonist. [] These findings suggest the involvement of the central serotonergic system in modulating thirst and drinking behavior.

Q4: What is the molecular formula and weight of MK-212?

A4: The molecular formula of MK-212 is C8H9ClN4, and its molecular weight is 196.65 g/mol.

Q5: Is there any spectroscopic data available for MK-212?

A5: While the provided research papers do not offer detailed spectroscopic data, structural information can be found in chemical databases like PubChem and ChemSpider.

Q6: Is there information on the material compatibility and stability of MK-212?

A6: The provided research articles primarily focus on the pharmacological aspects of MK-212 and do not provide data on its material compatibility or stability under various conditions.

Q7: Does MK-212 possess any catalytic properties or find applications in catalysis?

A7: The research papers provided do not indicate any catalytic properties or applications of MK-212. Its primary focus is its interaction with serotonin receptors and its subsequent pharmacological effects.

Q8: How do structural modifications to MK-212 affect its activity, potency, and selectivity?

A8: While the provided research primarily focuses on the effects of MK-212 itself, some studies use related compounds to explore SAR. For example, the relative efficacies of piperazine derivatives at 5-HT2 and 5-HT1C receptors were investigated, revealing differences in agonist and antagonist properties based on subtle structural variations. [, ] Further research focusing on the SAR of MK-212 would be valuable in designing more selective and potent compounds targeting specific serotonin receptor subtypes.

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